3-ethynyl-N-(pyridin-3-ylmethyl)aniline

Catalog No.
S7767314
CAS No.
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethynyl-N-(pyridin-3-ylmethyl)aniline

Product Name

3-ethynyl-N-(pyridin-3-ylmethyl)aniline

IUPAC Name

3-ethynyl-N-(pyridin-3-ylmethyl)aniline

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h1,3-10,16H,11H2

InChI Key

HLDPVSGJQPIGOV-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NCC2=CN=CC=C2

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CN=CC=C2

3-ethynyl-N-(pyridin-3-ylmethyl)aniline is an organic compound characterized by its ethynyl group attached to a nitrogen atom, which is also linked to a pyridine ring and an aniline moiety. The chemical formula for this compound is C14H12N2C_{14}H_{12}N_2, with a molecular weight of approximately 208.26 g/mol. The structure features a pyridine ring at one end, a phenyl group, and an ethynyl group, making it a member of the phenylalkylamines class of compounds .

Typical of compounds containing both ethynyl and aromatic functionalities. Notable reactions include:

  • Alkyne Metathesis: The ethynyl group can undergo metathesis reactions, allowing for the formation of new carbon-carbon bonds.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, which may lead to further functionalization.
  • Oxidation Reactions: The compound may be oxidized under certain conditions, potentially altering the electronic properties and reactivity of the aromatic system .

3-ethynyl-N-(pyridin-3-ylmethyl)aniline has been studied for its biological activities, particularly as an inhibitor of specific enzymes. It has shown potential in inhibiting leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes. This inhibition could have implications for treating inflammatory diseases . The compound's interaction with biological targets suggests it may possess pharmacological properties worth further exploration.

The synthesis of 3-ethynyl-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base, allowing for the formation of the ethynyl group.
  • Borylation followed by Suzuki Coupling: Initial borylation of the pyridine or aniline moiety can be followed by Suzuki coupling to introduce the ethynyl group.
  • Direct Alkylation: Direct alkylation methods may also be employed where the pyridine is reacted with an appropriate alkylating agent that includes the ethynyl functionality .

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery aimed at treating inflammatory diseases.
  • Material Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.
  • Organic Synthesis: It can act as a building block in organic synthesis for creating more complex molecules .

Studies on 3-ethynyl-N-(pyridin-3-ylmethyl)aniline have focused on its interactions with biological macromolecules, particularly enzymes involved in inflammatory pathways. The inhibition of leukotriene A-4 hydrolase suggests that this compound could modulate inflammatory responses by affecting leukotriene metabolism. Further studies are necessary to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with 3-ethynyl-N-(pyridin-3-ylmethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Ethynyl-N-(pyridin-4-ylmethyl)anilineSimilar structure with pyridine at position 4Different position of the nitrogen substituent
N-(pyridin-2-ylmethyl)anilineContains a pyridine ring at position 2Different biological activity potential
3-Ethynyl-N-(1H-indazol-7-ylmethyl)anilineIndazole instead of pyridinePotentially different reactivity due to indazole
N-(pyridin-3-ylethyl)anilineEthylene linker instead of ethynylAltered electronic properties

These compounds illustrate variations in nitrogen positioning and functional groups that can significantly affect their reactivity and biological activity.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.100048391 g/mol

Monoisotopic Mass

208.100048391 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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